REACTION_CXSMILES
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[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].Cl.[NH2:11][C@H:12]1[CH2:17][CH2:16][C@H:15]([OH:18])[CH2:14][CH2:13]1.[OH-].[Na+]>CC(C)=O>[Cl:9][C:8]1[N:1]=[C:2]([Cl:3])[N:4]=[C:5]([NH:11][CH:12]2[CH2:17][CH2:16][CH:15]([OH:18])[CH2:14][CH2:13]2)[N:7]=1 |f:1.2,3.4|
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Name
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|
Quantity
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1.2209 g
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Type
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reactant
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Smiles
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N1=C(Cl)N=C(Cl)N=C1Cl
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Name
|
|
Quantity
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15 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Name
|
|
Quantity
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1.0044 g
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Type
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reactant
|
Smiles
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Cl.N[C@@H]1CC[C@H](CC1)O
|
Name
|
|
Quantity
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15 mL
|
Type
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solvent
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Smiles
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CC(=O)C
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Name
|
|
Quantity
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5.3 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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2.5 (± 2.5) °C
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Type
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CUSTOM
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Details
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stirring at 0-5° C.
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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to stir at 0-5° C. for 1 hour under nitrogen
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Duration
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1 h
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Type
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EXTRACTION
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Details
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The reaction mixture was extracted 3 times with dichloromethane
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Type
|
WASH
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Details
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the combined organic layers were washed with brine solution
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
The filtered sample was concentrated by rotary evaporation
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Type
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CUSTOM
|
Details
|
the resulting solid was dried overnight under vacuum
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Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The product was used with no further purification, (155a, 1.49 g, 86%), mp 120° C.
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Name
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|
Type
|
|
Smiles
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ClC1=NC(=NC(=N1)Cl)NC1CCC(CC1)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |